5-(indol-1-ylmethyl)-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(indol-1-ylmethyl)-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(indol-1-ylmethyl)-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the indole group, and the attachment of the pyridine group. One common synthetic route is as follows:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Indole Group: The indole group can be introduced via a nucleophilic substitution reaction, where an indole derivative reacts with a suitable electrophile.
Attachment of the Pyridine Group: The pyridine group can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid and a halogenated pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(indol-1-ylmethyl)-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(indol-1-ylmethyl)-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole and pyridine groups may facilitate binding to proteins or enzymes, modulating their activity. The pyrazole ring can also contribute to the compound’s overall bioactivity by interacting with various biological receptors.
Comparison with Similar Compounds
Similar Compounds
5-(indol-1-ylmethyl)-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide: Unique due to the combination of indole, pyridine, and pyrazole groups.
Indole Derivatives: Compounds containing the indole group, known for their biological activity.
Pyridine Derivatives: Compounds with a pyridine ring, used in various chemical and pharmaceutical applications.
Pyrazole Derivatives: Compounds with a pyrazole ring, known for their diverse chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
5-(indol-1-ylmethyl)-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-2-18(15-7-10-22-11-8-15)23-21(27)19-13-17(24-25-19)14-26-12-9-16-5-3-4-6-20(16)26/h3-13,18H,2,14H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFBJKSXPQJANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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